2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone
Description
2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is a brominated ketone derivative featuring a 2-methylimidazole moiety. Its reactivity stems from the electrophilic α-carbon adjacent to the ketone group, enabling nucleophilic substitution reactions, which are pivotal in constructing complex heterocyclic frameworks .
Properties
IUPAC Name |
2-bromo-1-(2-methyl-1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVGFNRMKXONPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518155 | |
| Record name | 2-Bromo-1-(2-methyl-1H-imidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92049-88-2 | |
| Record name | 2-Bromo-1-(2-methyl-1H-imidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-methyl-1H-imidazol-4-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives and other heterocyclic compounds.
Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is largely dependent on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. It can also interact with biological targets, such as enzymes or receptors, by forming covalent bonds or through non-covalent interactions, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Steric and Electronic Effects : The target compound’s 2-methyl group at the imidazole C4 position contrasts with the 4-methyl substitution in the phenyl-linked analog , altering steric hindrance and electronic distribution. The 1-methyl analog introduces a positional isomerism that may influence reactivity.
Comparison with Related Compounds
- Fluorinated Phenyl Analog: Synthesized via nucleophilic aromatic substitution or cross-coupling reactions, leveraging the bromoethanone group’s reactivity for further functionalization .
- Imidazole-Phenyl Derivatives: Often prepared using TDAE (tetrakis(dimethylamino)ethylene) methodology, which facilitates coupling between chloromethyl intermediates and carbonyl compounds .
- Positional Isomers : Synthesis of 1-methylimidazole derivatives typically involves alkylation at the imidazole nitrogen, followed by bromoacetylation .
Biological Activity
2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The molecular formula of this compound is C6H7BrN2O, and it features a bromine atom substituted at the first position of the ethanone moiety, which is linked to a 2-methyl-1H-imidazole ring. The presence of the bromine atom can influence the compound's reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both bacterial and fungal strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
| Bacillus mycoides | 0.0048 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising drug resistance among pathogens .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. It was tested against several fungal strains, yielding MIC values that indicate moderate to strong inhibitory activity:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings highlight the potential of this compound as a broad-spectrum antifungal agent .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of imidazole derivatives, including this compound. The study found that modifications to the imidazole ring significantly impacted biological activity, emphasizing the importance of specific substitutions for enhancing potency against various microbial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
